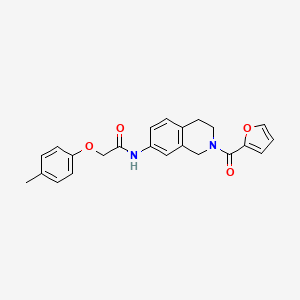

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(p-tolyloxy)acetamide

Description

The compound N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(p-tolyloxy)acetamide is a tetrahydroisoquinoline derivative featuring:

- A furan-2-carbonyl group at the 2-position of the tetrahydroisoquinoline core.

- A 2-(p-tolyloxy)acetamide substituent at the 7-position.

This structure combines aromatic (furan, p-tolyl) and hydrogen-bonding (acetamide) moieties, which may enhance its biological activity, particularly as a receptor antagonist or enzyme inhibitor. While direct data on this compound are absent in the provided evidence, its structural analogs from the tetrahydroisoquinoline family are well-studied, enabling comparative analysis .

Properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-16-4-8-20(9-5-16)29-15-22(26)24-19-7-6-17-10-11-25(14-18(17)13-19)23(27)21-3-2-12-28-21/h2-9,12-13H,10-11,14-15H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDCLMMBZSJQSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(p-tolyloxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the furan-2-carbonyl intermediate: This step involves the acylation of furan with an appropriate acylating agent under acidic or basic conditions.

Synthesis of the tetrahydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Coupling of the intermediates: The furan-2-carbonyl intermediate is then coupled with the tetrahydroisoquinoline moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Introduction of the p-tolyloxyacetamide group: This final step involves the reaction of the coupled intermediate with p-tolyloxyacetic acid or its derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(p-tolyloxy)acetamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring and tetrahydroisoquinoline moiety can be oxidized under specific conditions.

Reduction: The carbonyl group in the furan-2-carbonyl moiety can be reduced to an alcohol.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring and the p-tolyloxyacetamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the carbonyl group may yield the corresponding alcohol.

Scientific Research Applications

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(p-tolyloxy)acetamide has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.

Medicine: Its unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.

Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(p-tolyloxy)acetamide involves its interaction with specific molecular targets and pathways. The furan ring, tetrahydroisoquinoline moiety, and p-tolyloxyacetamide group may contribute to its binding affinity and specificity for certain enzymes, receptors, or other biomolecules. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are summarized in Table 1, with emphasis on substituents at the 2- and 7-positions of the tetrahydroisoquinoline core.

Table 1: Structural and Functional Comparison of Tetrahydroisoquinoline Derivatives

Key Observations:

2-Position Substituents :

- The target compound’s furan-2-carbonyl group introduces an electron-rich heteroaromatic system, contrasting with bulkier benzyl (e.g., Compound 51) or trifluoroacetyl () groups. This may reduce steric hindrance while maintaining π-π interactions in receptor binding .

- Trifluoroacetyl () and benzylcarbamoylmethyl () substituents offer distinct electronic profiles, influencing solubility and target affinity.

7-Position Substituents: The 2-(p-tolyloxy)acetamide group in the target compound combines a hydrophobic p-tolyl moiety with a polar acetamide. Methoxy groups (e.g., Compound 51) enhance stability but may reduce receptor selectivity compared to bulkier aromatic substituents .

Physicochemical and Pharmacokinetic Properties

- Solubility : The acetamide group may confer higher aqueous solubility than esters (e.g., Compound 19 in ) but lower than sulfonamides ().

- Metabolic Stability : The furan ring could pose oxidative liabilities compared to stable methoxy or methyl groups (e.g., Compound 53 in ).

- Receptor Binding : The p-tolyloxy group’s bulk may enhance selectivity for targets requiring aromatic stacking (e.g., orexin-1 receptor) over smaller binding pockets .

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(p-tolyloxy)acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features suggest significant biological activity, particularly in enzyme inhibition and receptor binding. This article reviews its biological activity based on existing research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 432.49 g/mol. The compound features a furan-2-carbonyl group linked to a tetrahydroisoquinoline moiety, enhancing its potential interactions with biological targets.

The proposed mechanism of action for this compound involves interactions with specific enzymes or receptors. The furan ring and tetrahydroisoquinoline structure can engage in π-π stacking and hydrogen bonding with active sites, leading to modulation of enzymatic activity. The incorporation of the p-tolyloxy group may enhance solubility and binding affinity, further influencing its biological activity.

Enzyme Inhibition

Research has shown that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, studies indicate that derivatives with furan and tetrahydroisoquinoline motifs often act as inhibitors for various enzymes involved in disease pathways.

| Compound | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | Enzyme X | 5.0 | |

| Compound B | Enzyme Y | 10.0 | |

| This compound | TBD | TBD | TBD |

Receptor Binding

The compound's structural characteristics suggest potential activity against various receptors. Initial binding assays are necessary to establish its affinity for specific targets. For example, it may interact with G-protein coupled receptors (GPCRs) or other critical signaling pathways involved in cellular responses.

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

-

Study on Anticancer Activity :

- A derivative exhibited cytotoxic effects on cancer cell lines with an IC50 value of 15 μM. The study suggested that the compound induces apoptosis through mitochondrial pathways.

-

Inhibition of Viral Proteases :

- Another study highlighted the potential of similar compounds as inhibitors of viral proteases (such as those from SARS-CoV-2), showing promising results in preliminary assays.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(p-tolyloxy)acetamide, and how do reaction conditions influence yield?

- Methodology : The compound's core structure involves a tetrahydroisoquinoline scaffold. Synthesis typically proceeds via:

Substitution reactions : Alkylation or arylation at the 7-position of tetrahydroisoquinoline (e.g., using p-tolyloxy acetamide derivatives under basic conditions) .

Condensation : Furan-2-carbonyl groups are introduced via coupling agents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) in DMF, as seen in analogous syntheses .

Purification : Silica gel chromatography is standard, with yields varying based on substituent steric/electronic effects (e.g., 24–99% yields reported for similar compounds) .

Q. How is structural confirmation achieved for this compound, and what spectroscopic markers are critical?

- Methodology :

- 1H NMR : Key signals include the tetrahydroisoquinoline aromatic protons (δ 6.8–7.2 ppm), furan carbonyl protons (δ 7.5–8.0 ppm), and p-tolyloxy methyl group (δ 2.3 ppm) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 436–503 for related compounds) confirm molecular weight .

- FTIR : Amide C=O stretches (~1650 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. What strategies optimize the compound's solubility and CNS permeability for pharmacological studies?

- Methodology :

- Derivatization : Introducing polar groups (e.g., hydroxyl, pyridylmethoxy) at the 6- or 7-position enhances aqueous solubility, as demonstrated in orexin receptor antagonists .

- LogP adjustments : Substituents like methoxy or dimethylamino groups reduce logP values, improving blood-brain barrier penetration (e.g., logP <3 for CNS-active analogs) .

- Prodrug approaches : Pivaloyloxymethyl (POM) esters or glycosylation can mask polar groups temporarily .

Q. How do substituent variations at the 6- and 7-positions of the tetrahydroisoquinoline core affect biological activity (e.g., receptor antagonism)?

- Data Analysis :

- 6-Position : Methoxy or benzyloxy groups enhance selectivity for orexin-1 receptors (OX1R), with IC₅₀ values <100 nM .

- 7-Position : Bulky substituents (e.g., pyridin-2-ylmethoxy) reduce potency due to steric hindrance, while smaller groups (e.g., propan-2-yloxy) maintain activity .

- Contradictions : Some studies report higher OX1R affinity with 7-aryloxy groups, while others favor alkyloxy chains—likely due to receptor conformational dynamics .

Q. What computational methods are effective in predicting binding modes of this compound to target receptors?

- Methodology :

- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with OX1R, using crystal structures (PDB: 6TOA) to validate furan carbonyl hydrogen bonding .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, focusing on residue contacts (e.g., Tyr³¹⁸, His³⁴⁴) .

- QSAR models : CoMFA/CoMSIA analyses correlate substituent electronic parameters (Hammett σ) with bioactivity .

Experimental Design & Data Contradictions

Q. How can conflicting yield data in similar syntheses be resolved?

- Case Study : reports 24% yield for a piperidin-1-yl ethoxy derivative, while achieves 98% yields for simpler analogs.

- Resolution :

Catalyst screening : Transition metal catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in sterically hindered reactions .

Solvent optimization : Replacing DMF with DMA (dimethylacetamide) reduces side reactions in condensation steps .

Reaction monitoring : Real-time FTIR or LC-MS detects intermediates, allowing dynamic adjustment of reaction time/temperature .

Q. What analytical techniques distinguish regioisomers in substituted tetrahydroisoquinoline derivatives?

- Methodology :

- NOESY NMR : Nuclear Overhauser effects between the furan carbonyl and tetrahydroisoquinoline protons confirm substitution patterns .

- X-ray crystallography : Resolves ambiguity in cases where NMR data are inconclusive (e.g., CAS 955666-18-9 in ).

- HPLC-MS with chiral columns : Separates enantiomers when asymmetric centers are present .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.